Fmoc-D-酪氨酸

描述

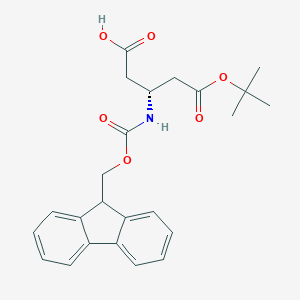

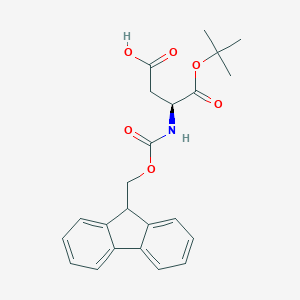

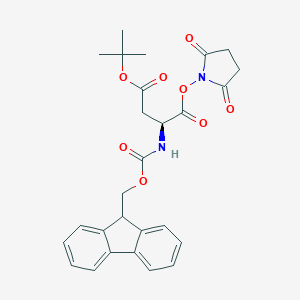

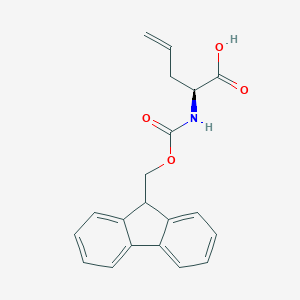

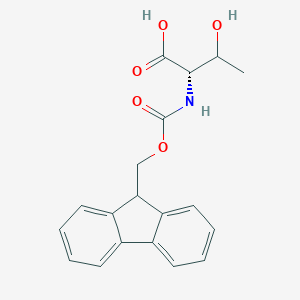

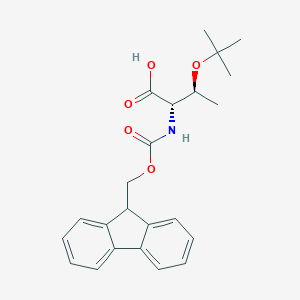

Fmoc-D-tyrosine is an Fmoc protected tyrosine derivative . The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group used in organic synthesis . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

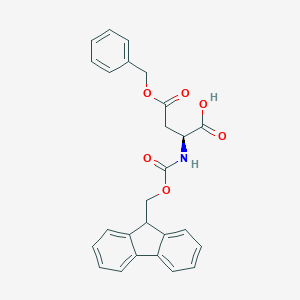

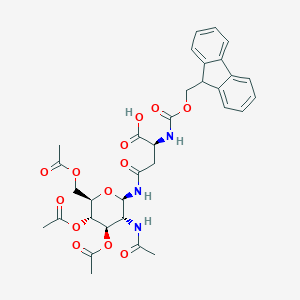

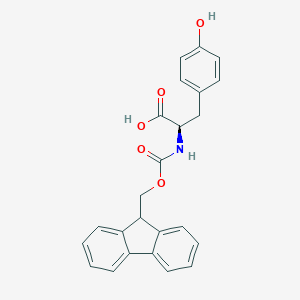

Fmoc-D-Tyr(tBu)-OH is a common form of Fmoc-D-tyrosine . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular formula of Fmoc-D-Tyr(tBu)-OH is C28H29NO5, and its molar mass is 459.53 g/mol . For Fmoc-D-tyrosine, the molecular formula is C24H21NO5, and its molar mass is 403.60 g/mol .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Fmoc-D-Tyr(tBu)-OH appears as a white powder with a melting point of 145 - 160 ºC . Its optical rotation is [a]D20 = 28.5 ± 2.5 º (C=1 in DMF) . Fmoc-D-tyrosine also appears as a white solid with a melting point of 175-180 °C . Its optical rotation is [a]D = +19 ± 2º (C=1 in DMF) .

科学研究应用

肽合成和翻译后修饰:Fmoc-D-酪氨酸用于合成含有磺酰酪氨酸的肽,这对于许多生物过程如白细胞粘附和趋化作用至关重要。这些肽具有治疗潜力,并且可以使用一步Fmoc基固相策略进行合成 (Chen et al., 2016)。

水凝胶形成和生物医学应用:酶引发的Fmoc-酪氨酸水凝胶自组装可以控制其刚度,具有潜在的三维细胞培养应用 (Thornton et al., 2009)。

光遮蔽肽的合成:Fmoc-D-酪氨酸可用于合成光遮蔽肽,这在研究肽相互作用和生物过程中至关重要。这种应用在合成光遮蔽神经肽Y中得到了体现 (Tatsu et al., 1996)。

核磁共振光谱:在核磁共振光谱中,像Fmoc-全氟-叔丁基酪氨酸这样的Fmoc-D-酪氨酸衍生物由于其独特的氟特征,可以用于检测低浓度的肽 (Tressler & Zondlo, 2016)。

对水凝胶化和自组装的影响:Fmoc-D-酪氨酸衍生物,如单卤代Fmoc-苯丙氨酸,显著影响自组装过程并增强水凝胶化在水溶剂中的过程。这一过程对于开发具有特定性能的新材料至关重要 (Ryan et al., 2010)。

蛋白酪氨酸激酶抑制剂:Fmoc-D-酪氨酸用于合成环肽,作为蛋白酪氨酸激酶/SH2相互作用的抑制剂,对于理解细胞信号转导途径至关重要 (Nomizu et al., 1994)。

超分子化学和水凝胶剂:关于Fmoc-氨基酸的研究,包括Fmoc-酪氨酸,侧重于它们在设计和开发新型水凝胶剂和生物材料中的作用,强调它们的结构和超分子特征 (Bojarska et al., 2020)。

生物催化自组装:碱性磷酸酶触发的Fmoc-酪氨酸自组装和水凝胶化涉及生物催化转化和超分子结构的形成,这对于理解酶活化和自组装过程至关重要 (Thornton et al., 2013)。

安全和危害

未来方向

Fmoc-modified amino acids and short peptides have attracted significant attention in recent times due to their potential in biomedical research and industry . They serve as an excellent platform for the fabrication of functional materials . Fmoc-D-tyrosine, being an Fmoc-modified amino acid, holds promise in this regard. Future research may focus on exploring its potential in various applications such as tissue engineering, drug delivery, 3D bioprinting, wound healing, and more .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZCTMTWRHEBIN-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426255 | |

| Record name | Fmoc-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-tyrosine | |

CAS RN |

112883-29-1 | |

| Record name | Fmoc-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。